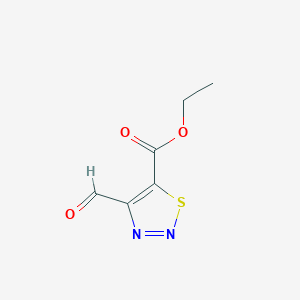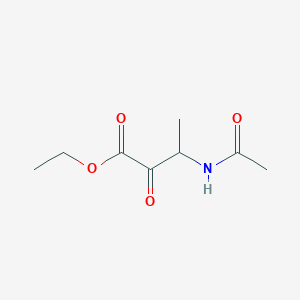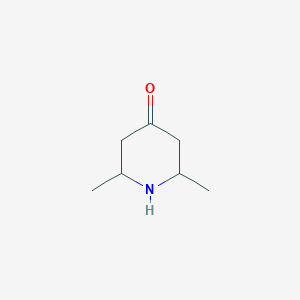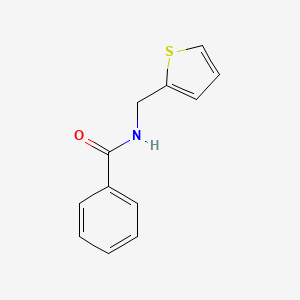
Ethyl 4-formyl-1,2,3-thiadiazole-5-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 4-formyl-1,2,3-thiadiazole-5-carboxylate is a bioactive nitrogen-containing heterocycle . Its molecular formula is C6H6N2O3S.
Synthesis Analysis
This compound can be synthesized under Hurd–Mori and Vilsmeier–Haack reaction conditions based on (het)aroylhydrazones of ethyl pyruvates . The reaction of ethyl pyruvate hydrazones with an excess of thionyl chloride at room temperature for 1 hour results in the formation of thiadiazole-4-carboxylate .Molecular Structure Analysis
The molecular weight of Ethyl 4-formyl-1,2,3-thiadiazole-5-carboxylate is 186.19 g/mol. The InChI key is ZJKQEUKPBFSDOQ-UHFFFAOYSA-N .Chemical Reactions Analysis
The behavior of substituted ethyl pyruvate hydrazones in the Hurd–Mori and Vilsmeier–Haack reactions leads to the formation of ethyl 1,2,3-thiadiazole-4-carboxylate and ethyl 4-formyl-1H-pyrazole-3-carboxylate .Physical And Chemical Properties Analysis
The density of a similar compound, Ethyl 4-methyl-1,2,3-thiadiazole-5-carboxylate, is 1.265 g/mL at 25 °C . The refractive index is n20/D 1.5050 (lit.) .Wirkmechanismus
While the exact mechanism of action for Ethyl 4-formyl-1,2,3-thiadiazole-5-carboxylate is not specified, it’s worth noting that 1,2,3-thiadiazole derivatives are known to have various biological activities. For example, they can act as neuroprotective agents, inhibitors of platelet aggregation, and have antitumor and antibacterial effects .
Safety and Hazards
Zukünftige Richtungen
Substituted hydrazones of alkylpyruvates, which are used in the synthesis of Ethyl 4-formyl-1,2,3-thiadiazole-5-carboxylate, are promising substrates for the preparation of various heterocyclic compounds . This opens up potential future directions for the development of new compounds with diverse biological activities.
Eigenschaften
CAS-Nummer |
4609-58-9 |
|---|---|
Produktname |
Ethyl 4-formyl-1,2,3-thiadiazole-5-carboxylate |
Molekularformel |
C6H6N2O3S |
Molekulargewicht |
186.19 g/mol |
IUPAC-Name |
ethyl 4-formylthiadiazole-5-carboxylate |
InChI |
InChI=1S/C6H6N2O3S/c1-2-11-6(10)5-4(3-9)7-8-12-5/h3H,2H2,1H3 |
InChI-Schlüssel |
ZJKQEUKPBFSDOQ-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=C(N=NS1)C=O |
Kanonische SMILES |
CCOC(=O)C1=C(N=NS1)C=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.













![[2-(2-Methylphenoxy)ethyl]hydrazine hydrochloride](/img/structure/B3190690.png)


![2-[2-(3H-Imidazol-4-yl)-ethyl]-pyridine](/img/structure/B3190726.png)